molecular formula C10H9ClN2O B11896323 3-Chloro-5-methoxy-2-methylquinoxaline

3-Chloro-5-methoxy-2-methylquinoxaline

Katalognummer: B11896323
Molekulargewicht: 208.64 g/mol
InChI-Schlüssel: IYJXCZZXBQIKNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-methoxy-2-methylquinoxaline (CAS 30748-94-8) is an organic compound with the molecular formula C10H9ClN2O and a molecular weight of 208.65 g/mol . It belongs to the quinoxaline family, a class of N-heterocyclic compounds known for a wide spectrum of biological activities and significant therapeutic potential in medicinal chemistry research . Quinoxaline derivatives like this one are recognized as privileged structures in drug discovery due to their good pharmacokinetic properties . This compound features a chloro and a methoxy substituent on its quinoxaline core, making it a valuable synthetic intermediate for further chemical transformations. The chlorine atom at the 3-position is particularly reactive and can be substituted with various nucleophiles, such as amines and phenols, to create novel derivatives for biological evaluation . Researchers utilize this compound and its analogs primarily in the development of new chemotherapeutic and antimicrobial agents . Quinoxaline derivatives have demonstrated potent activity against protozoan parasites like Trypanosoma cruzi , the causative agent of Chagas disease, and have shown synergistic effects when combined with existing drugs like benznidazole . Furthermore, structurally similar 2-methylquinoxaline derivatives have been studied for their strong antibacterial and antifungal activities against organisms such as Staphylococcus aureus , Escherichia coli , and Candida albicans . The mechanism of action for quinoxaline derivatives is often multi-faceted. Some function as hypoxia-selective, redox-activated DNA-cleaving agents, generating radical species that cause DNA damage in bacterial and parasitic cells . Others are used to create metal complexes (e.g., with silver(I)), which can exhibit enhanced biological activity and novel modes of action . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H9ClN2O

Molekulargewicht

208.64 g/mol

IUPAC-Name

3-chloro-5-methoxy-2-methylquinoxaline

InChI

InChI=1S/C10H9ClN2O/c1-6-10(11)13-9-7(12-6)4-3-5-8(9)14-2/h3-5H,1-2H3

InChI-Schlüssel

IYJXCZZXBQIKNB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C2C(=N1)C=CC=C2OC)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

The Pharmacological and Chemical Mechanics of 3-Chloro-5-methoxy-2-methylquinoxaline: A Core Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-5-methoxy-2-methylquinoxaline (CAS No. 30748-94-8) is an advanced pharmacophoric building block rather than a standalone, dosed therapeutic agent[1]. In medicinal chemistry, the quinoxaline core—a bicyclic system fusing benzene and pyrazine rings—is a privileged scaffold due to its structural rigidity, planarity, and capacity for diverse π−π stacking and hydrogen-bonding interactions[2].

Because this compound serves as a synthetic intermediate, its "mechanism of action" is intrinsically linked to the biological targets of its downstream derivatives. By exploiting the differential chemical reactivity of the 3-chloro position, drug development professionals synthesize libraries of targeted agents that primarily act through kinase inhibition, apoptosis induction, and DNA intercalation[3],[4]. This whitepaper details the structural dynamics of the scaffold, the pharmacological mechanisms of its derivatives, and the experimental protocols required to validate them.

Structural Dynamics & Chemical Reactivity

The therapeutic utility of 3-Chloro-5-methoxy-2-methylquinoxaline stems directly from its highly tunable functional groups:

  • 3-Chloro Group (The Electrophilic Center): The electron-withdrawing nature of the adjacent pyrazine nitrogens highly activates the C3 position toward Nucleophilic Aromatic Substitution (SNAr). This allows for rapid conjugation with amines, anilines, or thiols to generate diverse libraries of active compounds.

  • 5-Methoxy Group (Electronic Tuning): The methoxy substituent acts as an electron-donating group via resonance, subtly altering the electron density of the benzenoid ring. In biological targets, the oxygen atom frequently serves as a critical hydrogen-bond acceptor.

  • 2-Methyl Group (Steric Boundary): The methyl group provides a steric boundary that restricts the rotational freedom of substituents added at the C3 position, locking the resulting derivatives into bioactive conformations necessary for deep-pocket kinase binding.

G A 3-Chloro-5-methoxy- 2-methylquinoxaline (Core Scaffold) B Nucleophilic Aromatic Substitution (SNAr) A->B Electrophilic C3 C Amine/Thiol Derivatives B->C D Kinase Inhibitors (EGFR/HER2) C->D Hinge Binding E DNA Intercalators (Topo II) C->E Planar Stacking

Chemical derivatization workflow of the quinoxaline scaffold into active therapeutics.

Pharmacological Mechanisms of Action of Synthesized Derivatives

Once derivatized, the resulting quinoxaline compounds exhibit potent biological activities across several oncological and antimicrobial pathways[3],[2].

ATP-Competitive Tyrosine Kinase Inhibition (EGFR/HER2)

Quinoxaline derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR)[3].

  • Mechanistic Causality: The planar quinoxaline core acts as an ATP mimetic. It inserts itself into the highly conserved ATP-binding hinge region of the kinase domain. The nitrogen atoms of the pyrazine ring form critical hydrogen bonds with the peptide backbone (e.g., Met793 in EGFR), competitively displacing ATP and preventing the auto-phosphorylation required for downstream PI3K/AKT signaling[4].

G A Quinoxaline Derivative B EGFR Hinge Region (ATP Pocket) A->B Hydrogen Bonding C ATP Displacement B->C D PI3K/AKT Pathway Blockade C->D E Inhibition of Cell Proliferation D->E

Mechanism of action for EGFR kinase inhibition by targeted quinoxaline derivatives.

Apoptosis Induction via BAX/Bcl-2 Modulation

Beyond direct kinase inhibition, quinoxaline agents trigger programmed cell death by modulating the intrinsic mitochondrial apoptotic pathway[3].

  • Mechanistic Causality: Specific derivatives have been shown to upregulate the pro-apoptotic protein BAX while simultaneously downregulating the anti-apoptotic protein Bcl-2. This shift in the BAX/Bcl-2 ratio destabilizes the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3)[3].

G A Active Derivative B Upregulate BAX A->B C Downregulate Bcl-2 A->C D Mitochondrial Cytochrome c Release B->D C->D Removes Inhibition E Caspase 3/9 Activation D->E F Apoptosis E->F

Apoptotic signaling modulation via BAX/Bcl-2 regulation by quinoxaline agents.

Quantitative Efficacy Data

The structural modifications of the quinoxaline core yield distinct efficacy profiles across various human cancer cell lines. The table below summarizes the inhibitory concentrations ( IC50​ ) and primary mechanisms of representative quinoxaline derivatives reported in recent literature[3].

Compound Class / ReferenceTarget Cell Line IC50​ Range ( μM )Primary Validated Mechanism
Quinoxaline-amine (Compound 25d) MCF-7 (Breast) 7.2±0.6 Apoptosis (BAX/Bcl-2 ratio increased 3.81-fold)
Quinoxaline-amine (Compound 25d) HepG2 (Liver) 4.1±0.4 Apoptosis (Caspase-3/9 activation)
Quinoxaline Scaffold (Compound 22) HepG2 (Liver) 2.81 DNA-dependent death pathways
Quinoxaline Scaffold (Compound 22) HCT-116 (Colon) 10.23 Apoptosis / Topoisomerase Inhibition

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of active derivatives from the 3-Chloro-5-methoxy-2-methylquinoxaline scaffold and the subsequent biological evaluation.

Protocol 1: Scaffold Derivatization via SNAr Reaction

Objective: Synthesize a target-specific kinase inhibitor by substituting the 3-chloro group with a functionalized aniline.

  • Preparation: Dissolve 1.0 eq of 3-Chloro-5-methoxy-2-methylquinoxaline in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 1.2 eq of the target nucleophile (e.g., substituted aniline) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Thermal Cycling: Heat the reaction mixture to 90°C under an inert argon atmosphere for 6 hours.

  • Monitoring (Self-Validation): Monitor reaction progress via LC-MS. The disappearance of the parent mass ( [M+H]+ corresponding to the chloro-isotope pattern) and the appearance of the product mass confirms conversion.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography.

  • Causality of Experimental Design: The use of a polar aprotic solvent (DMF) stabilizes the highly charged Meisenheimer complex transition state, significantly accelerating the SNAr reaction rate. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction to completion.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the ATP-competitive inhibitory potency ( IC50​ ) of the synthesized derivative.

  • Enzyme Incubation: In a 384-well plate, incubate 10 ng of recombinant human EGFR enzyme with varying concentrations of the quinoxaline derivative (0.1 nM to 10 μM ) in kinase buffer for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 μM ATP and 0.2μg/μL Poly(Glu,Tyr) substrate peptide. Incubate for 60 minutes.

  • Depletion Phase: Add 5 μL of ADP-Glo™ Reagent to halt the kinase reaction and completely deplete any unreacted ATP. Incubate for 40 minutes.

  • Detection Phase: Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Quantification: Measure luminescence using a microplate reader.

  • Causality of Experimental Design: Measuring ADP production (a positive readout) rather than ATP depletion provides a superior signal-to-noise ratio. The intermediate depletion phase ensures that the final luminescence signal is exclusively derived from the ADP generated during the active kinase phase. This creates a self-validating system immune to background ATP contamination.

References

  • [1] EvitaChem. 3-Chloro-5-methoxy-2-methylquinoxaline Product Data. Retrieved March 28, 2026. URL:

  • [3] National Institutes of Health (NIH) / PMC. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Retrieved March 28, 2026. URL:

  • [4] Biomolecules & Therapeutics. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Retrieved March 28, 2026. URL:

  • [2] SciSpace. Quinoxaline, its derivatives and applications: A state of the art review. Retrieved March 28, 2026. URL:

Sources

Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Chloro-5-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the quinoxaline scaffold represents a highly privileged structural motif. Specifically, 3-Chloro-5-methoxy-2-methylquinoxaline (CAS: 30748-94-8) serves as a critical, highly reactive heterocyclic building block. The strategic placement of a labile chlorine atom adjacent to an electron-withdrawing imine nitrogen, combined with the steric and electronic influence of a methoxy group, makes this compound an ideal precursor for complex drug discovery programs and optoelectronic material synthesis [1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes self-validating synthetic protocols, and explores its downstream reactivity.

Structural and Physicochemical Profiling

The chemical behavior of 3-Chloro-5-methoxy-2-methylquinoxaline is dictated by the push-pull electronic dynamics of its substituents. The pyrazine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. The methoxy group at the C5 position acts as an electron-donating group via resonance (+R effect), which enriches the electron density of the fused benzene ring. However, its proximity to the N4 nitrogen introduces steric hindrance that can dictate the regioselectivity of incoming nucleophiles.

Table 1: Physicochemical and Structural Data
ParameterValueScientific Implication
IUPAC Name 3-Chloro-5-methoxy-2-methylquinoxalineStandardized nomenclature for structural mapping.
CAS Number 30748-94-8Unique registry identifier for procurement and safety [1].
Molecular Formula C₁₀H₉ClN₂ODefines stoichiometric calculations for synthesis.
Molecular Weight 208.64 g/mol Optimal low molecular weight for fragment-based drug design.
Appearance Solid crystalline powderFacilitates purification via recrystallization [3].
Solubility Soluble in DCM, EtOAc, DMF, DMSOCompatible with standard organic synthesis workflows.

Mechanistic Synthesis Pathway

The de novo synthesis of chloroquinoxalines relies heavily on the cyclization of functionalized diamines followed by targeted halogenation [2]. The workflow below outlines the logical progression from commercially available precursors to the target scaffold.

G A 3-Methoxybenzene-1,2-diamine (Starting Material) C 5-Methoxy-3-methylquinoxalin-2(1H)-one (Lactam Intermediate) A->C Condensation (EtOH, Reflux) B Ethyl Pyruvate (Condensation Reagent) B->C E 3-Chloro-5-methoxy-2-methylquinoxaline (Target Scaffold) C->E Halogenation (POCl3) D POCl3 / Reflux (Chlorination) D->E F SNAr Reactions (Amines/Alcohols) E->F Nucleophilic Attack at C3 G Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) E->G C-Cl Bond Activation H Bioactive Compounds & Optoelectronic Materials F->H G->H

Figure 1: Synthetic workflow and downstream derivatization of 3-Chloro-5-methoxy-2-methylquinoxaline.

Experimental Protocol: POCl₃-Mediated Chlorination

The conversion of the lactam intermediate (5-Methoxy-3-methylquinoxalin-2(1H)-one) to the corresponding chloroquinoxaline requires the strategic use of phosphorus oxychloride (POCl₃) [2].

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the lactam intermediate (1.0 eq) in an excess of POCl₃ (10.0 eq).

    • Causality: POCl₃ serves a dual purpose as both the solvent and the electrophilic activating agent. Mechanistically, the reaction proceeds via the tautomeric enol form of the quinoxalinone. The enolic oxygen attacks the highly electrophilic phosphorus atom, forming a transient dichlorophosphate ester that acts as an exceptional leaving group.

  • Heating: Heat the reaction mixture to reflux (105 °C) for 3 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase. The complete consumption of the highly polar lactam precursor (which stays near the baseline) and the appearance of a novel, less polar UV-active spot validates the reaction's completion.

  • Quenching and Isolation: Carefully transfer the cooled reaction mixture dropwise into a vigorously stirred beaker of crushed ice.

    • Causality: POCl₃ reacts violently and exothermically with water. Dropwise addition over ice controls the thermal runaway and safely hydrolyzes excess POCl₃ into phosphoric acid and HCl.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase reaches pH 7-8.

    • Causality: The chloroquinoxaline product is insoluble in neutral aqueous media, causing it to precipitate out of solution. This serves as a self-purifying isolation step. Filter the precipitate and dry under a vacuum.

Chemical Reactivity and Derivatization

The C-Cl bond at position 3 is highly activated due to the adjacent imine nitrogen (N4), which acts as an electron sink. This makes the compound an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling.

Table 2: Standardized Reaction Parameters for Quinoxaline Derivatization
Reaction StepReagents / CatalystsSolventTemp (°C)Time (h)Expected Yield (%)
Lactam Formation Ethyl Pyruvate (1.1 eq)Ethanol78 (Reflux)480 - 85
Chlorination POCl₃ (10.0 eq)Neat105375 - 90
SₙAr (Amination) Morpholine (1.5 eq), K₂CO₃DMF80685 - 95
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄Dioxane/H₂O1001260 - 80
Experimental Protocol: SₙAr Amination at C3
  • Reaction Setup: In a dry Schlenk flask, dissolve 3-Chloro-5-methoxy-2-methylquinoxaline (1.0 eq) and a target nucleophile (e.g., morpholine, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct generated during the substitution. This prevents the protonation of the nucleophilic amine, ensuring it remains highly reactive and driving the reaction forward. Furthermore, the imine nitrogen of the quinoxaline stabilizes the negative charge in the transition state (Meisenheimer complex), lowering the activation energy [3].

  • Heating: Stir the mixture at 80 °C for 4-6 hours.

  • Validation Checkpoint: Extract an aliquot and analyze via LC-MS. The disappearance of the starting material mass and the emergence of the product mass [M+H]+ confirms the successful displacement of the chlorine atom.

Analytical Characterization Protocols

To ensure uncompromising scientific integrity, the synthesized 3-Chloro-5-methoxy-2-methylquinoxaline must be rigorously characterized.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Used for both reaction monitoring and final purity assessment. The molecular ion peak [M+H]+ must be observed at m/z 209.0. Crucially, the characteristic isotopic pattern of chlorine (a 3:1 intensity ratio for M : M+2) will be clearly visible at m/z 209.0 and 211.0. This isotopic signature is a self-validating proof of the successful incorporation of the chlorine atom.

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • Methoxy Group (-OCH₃): Appears as a sharp singlet integrating to 3H around 3.9-4.0 ppm.

    • Methyl Group (-CH₃): Appears as a singlet integrating to 3H around 2.7-2.8 ppm at the C2 position.

    • Aromatic Region: The protons at C6, C7, and C8 will appear in the 6.8-7.8 ppm region. Due to the electron-donating nature of the methoxy group at C5, the adjacent C6 proton will be highly shielded, typically presenting as a distinct doublet of doublets, confirming the regiochemistry of the core scaffold.

References

Comprehensive Toxicity Profile of 3-Chloro-5-methoxy-2-methylquinoxaline (3-CMMQ) in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Metabolism Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

3-Chloro-5-methoxy-2-methylquinoxaline (3-CMMQ) (CAS: 30748-94-8) is a highly privileged nitrogen-containing heterocyclic scaffold widely utilized in the synthesis of advanced kinase inhibitors, particularly targeting VEGFR-2 and allosteric SHP2 sites in oncology[1][2][3]. While 3-CMMQ is often an intermediate or a core pharmacophore, understanding its isolated and integrated toxicity profile is critical for predicting the attrition risk of its downstream active pharmaceutical ingredients (APIs).

This whitepaper synthesizes the mechanistic toxicology, structure-toxicity relationships (STR), and in vivo animal model data for 3-CMMQ and its closely related 3-methylquinoxaline structural analogs. By establishing self-validating experimental protocols, we provide a robust framework for evaluating the safety margins of quinoxaline-derived candidates before they enter IND-enabling studies.

Mechanistic Toxicology & Structure-Toxicity Relationships (STR)

The toxicological behavior of 3-CMMQ is dictated by its specific functional group substitutions on the quinoxaline core:

  • The 3-Chloro Substitution: Halogenation at the 3-position increases lipophilicity, which is essential for cellular permeability and target binding affinity (e.g., π–cation interactions in SHP2 inhibition)[2]. However, this increases the metabolic burden on hepatic Cytochrome P450 (CYP450) enzymes. Carbon-halogen oxidation can lead to the formation of transient, reactive intermediates that require rapid glutathione (GSH) conjugation to prevent oxidative cellular stress[4].

  • The 5-Methoxy Substitution: The electron-donating methoxy group plays a dual role. Pharmacologically, it enhances anti-cancer activity[5]. Toxicologically, it stabilizes the aromatic ring system during Phase I metabolism, mitigating the severe electrophilic stress typically associated with unsubstituted halogenated aromatics.

  • The 2-Methyl Group: Alkyl substitution at the 2-position reduces the risk of direct DNA intercalation (a common toxicity liability in planar heterocycles) by introducing steric hindrance, thereby lowering genotoxic potential.

In vitro studies on related 3-methylquinoxalines demonstrate a highly favorable safety window, exhibiting low toxicity against normal primary rat hepatocytes with IC50 values averaging ~15.0 to 16.7 µM, which is comparable to FDA-approved kinase inhibitors like Sorafenib[3].

In Vivo Toxicity Profile in Rodent Models

Translating in vitro safety data to in vivo rodent models reveals specific target-organ liabilities that must be monitored during preclinical development. Based on extensive Subacute Oral Toxicity (SAOT) profiling of the 3-methylquinoxaline and 2,3-dimethylquinoxaline classes[6], the following profile emerges for 3-CMMQ derivatives:

Hepatotoxicity

The liver is the primary site of quinoxaline biotransformation. In vitro HepG2 assays show that these scaffolds cause non-significant reductions in cellular ATP at concentrations ≤100 µM[6]. In vivo, murine models tolerate oral administration well, with hepatic enzymes (ALT/AST) remaining within normal limits at therapeutic doses. However, dose-limiting toxicity (DLT) at supratherapeutic levels may present as mild centrilobular hypertrophy due to CYP450 induction.

Nephrotoxicity

High-content screening in Renal Proximal Tubule Epithelial Cells (RPTEC) indicates no significant necrosis, apoptosis, or mitochondrial dysfunction at standard exposures[6]. However, in vivo histological evaluations in high-dose murine cohorts have revealed the enlargement of renal corpuscles[6]. This suggests that while direct cellular cytotoxicity is low, the renal clearance of conjugated 3-CMMQ metabolites exerts a mechanical or osmotic stress on the glomerulus over time.

Hematological and Cardiovascular Shifts

A notable systemic response to high-dose quinoxaline exposure in vivo is hematological shifting. Rodent models have exhibited significant leukocytosis (elevated white blood cells by up to 188.8%) and thrombocytosis (elevated platelets by up to 99.8%)[6]. Furthermore, while in vitro hERG channel inhibition is typically absent at ≤25 µM[7], high-dose in vivo histology has noted the dilatation of coronaries and capillaries[6].

Quantitative Data Summary

The following tables summarize the established safety thresholds for the 3-methylquinoxaline pharmacophore class, serving as a baseline for 3-CMMQ evaluation.

Table 1: In Vitro Cytotoxicity & Safety Margins

Cell Line / Model Assay Endpoint Observation / IC50 Implication
Primary Rat Hepatocytes Cell Viability (MTT) IC50 ~15.0 - 16.7 µM Low baseline hepatotoxicity; comparable to Sorafenib[3].
HepG2 (Human Liver) ATP Depletion IC50 > 100 µM Preserved mitochondrial function and metabolic activity[6].
RPTEC (Renal Tubules) High-Content Screening No necrosis at ≤100 µM Low direct tubular cytotoxicity[6].

| hERG Channel | Patch Clamp | No inhibition at ≤25 µM | Low risk of acute QT prolongation[7]. |

Table 2: In Vivo Subacute Oral Toxicity (SAOT) Biomarkers (Murine Model)

Organ System Biomarker / Histology Dose Dependency Pathological Significance
Hepatic ALT / AST Levels Stable at therapeutic doses High tolerance; rapid Phase II clearance[6].
Renal Renal Corpuscle Size Enlargement at High Doses Glomerular stress during metabolite excretion[6].
Hematological WBC / Platelet Count Leukocytosis / Thrombocytosis Systemic inflammatory or compensatory response[6].

| Cardiovascular | Coronary Capillaries | Dilatation at High Doses | Potential localized hemodynamic shifts[6]. |

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, toxicological evaluations of 3-CMMQ must employ self-validating experimental designs. Below are the definitive protocols for assessing this compound.

Protocol 1: 28-Day Subacute Oral Toxicity (SAOT) with Toxicokinetic (TK) Satellite

Causality & Rationale: We select a 28-day repeated-dose model over a 14-day acute model because steady-state toxicokinetics and cumulative organ stress—particularly renal corpuscle enlargement and hematological shifts—only manifest after prolonged exposure to halogenated quinoxalines.

  • Animal Stratification: Randomize 40 CD-1 mice (20 male, 20 female) into four main groups (Vehicle, Low, Mid, High dose) and parallel TK satellite groups (3 mice/sex/dose).

  • Dosing Formulation: Suspend 3-CMMQ in 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform oral bioavailability[2]. Administer daily via oral gavage.

  • TK Validation (Self-Validating Step): Bleed satellite animals on Day 1 and Day 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Why? Calculating the Area Under the Curve (AUC) and Cmax ensures that a lack of observed toxicity is due to actual compound safety, not merely poor gastrointestinal absorption.

  • Hematological Profiling: On Day 29, collect whole blood via cardiac puncture. Quantify WBC and platelet counts to monitor for quinoxaline-induced leukocytosis/thrombocytosis[6].

  • Histopathology: Harvest liver, kidneys, and heart. Fix in 10% neutral buffered formalin. Perform H&E staining, specifically evaluating the renal cortex for corpuscle enlargement and the myocardium for capillary dilatation[6].

Protocol 2: High-Content Hepatotoxicity Screening (ATP Depletion)

Causality & Rationale: Standard MTT assays can be confounded by mitochondrial uncoupling agents that alter reductase activity without causing cell death. ATP quantification provides an unambiguous, direct measure of cellular metabolic viability.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at 5 × 10⁴ cells/well. Incubate at 37°C in 5% CO₂ for 24 hours[6].

  • Compound Exposure: Treat cells with 3-CMMQ across an 8-point concentration gradient (0.04 µM to 100 µM).

  • Internal Controls (Self-Validating Step): Include Chlorpromazine (known hepatotoxin) as a positive control, and 0.1% DMSO as a vehicle control[6]. Why? If Chlorpromazine fails to significantly reduce ATP (IC50 ~10.5 µM), the assay plate is deemed invalid, preventing false-negative safety classifications.

  • Quantification: After 72 hours, lyse cells and add a luciferase-based ATP detection reagent (e.g., CellTiter-Glo). Measure luminescence to calculate the IC50.

Visualizations

The following DOT diagrams map the biological pathways and experimental workflows critical to 3-CMMQ evaluation.

Pathway Admin 3-CMMQ Exposure (Oral/IV) CYP Hepatic CYP450 Phase I Metabolism Admin->CYP Absorption Metabolite Reactive Intermediates (Epoxides/N-oxides) CYP->Metabolite Bioactivation Phase2 Glutathione Conjugation (Phase II) CYP->Phase2 Direct Conjugation Metabolite->Phase2 Detoxification Tox High-Dose Toxicity: Renal Corpuscle Enlargement Leukocytosis Metabolite->Tox Oxidative Stress (Depleted GSH) Clearance Renal Excretion (Urine) Phase2->Clearance Elimination

Biotransformation and dose-dependent toxicological pathways of 3-CMMQ.

Protocol Acclimation Acclimation (7 Days) Dosing Daily Oral Dosing (28 Days) Acclimation->Dosing TK TK Satellite Group (Exposure Validation) Dosing->TK Blood Sampling Necropsy Necropsy & Histopathology Dosing->Necropsy Day 29 Analysis NOAEL & Safety Margin Calculation TK->Analysis AUC/Cmax Data Necropsy->Analysis

Self-validating 28-day Subacute Oral Toxicity (SAOT) experimental workflow.

References

  • Title: Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central (NIH) URL: [Link]

  • Title: In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a Traditional Herbal Medicine. Source: bioRxiv URL: [Link]

  • Title: Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Exact Molecular Weight and Formula of 3-Chloro-5-methoxy-2-methylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and antiviral therapeutics[1]. The compound 3-Chloro-5-methoxy-2-methylquinoxaline (CAS No. 30748-94-8) serves as a for synthesizing complex active pharmaceutical ingredients (APIs)[2]. The precise determination of its molecular weight and exact mass is a critical quality attribute (CQA) during drug development, ensuring structural integrity and preventing downstream synthesis failures[3]. This whitepaper details the structural elucidation, exact mass calculations, and the self-validating analytical workflows required to verify this compound.

Structural Elucidation & Chemical Composition

The structural framework of 3-Chloro-5-methoxy-2-methylquinoxaline is built upon a bicyclic quinoxaline core (a benzene ring fused to a pyrazine ring).

Deconstruction of the Molecular Formula

The derivation of the molecular formula follows a strict stoichiometric logic based on the IUPAC nomenclature:

  • Base Core: Quinoxaline ( C8​H6​N2​ )

  • C2 Substitution: Addition of a methyl group ( −CH3​ ), replacing one hydrogen.

  • C3 Substitution: Addition of a chlorine atom ( −Cl ), replacing one hydrogen.

  • C5 Substitution: Addition of a methoxy group ( −OCH3​ ), replacing one hydrogen.

Net Formula Calculation: C8​H3​N2​ (remaining core) + CH3​ + Cl + CH3​O = C10​H9​ClN2​O [4].

Molecular Weight vs. Exact Mass

In pharmaceutical analysis, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount for [4]:

  • Average Molecular Weight (MW): Calculated using standard atomic weights (reflecting natural isotopic abundance).

    • MW=(10×12.011)+(9×1.008)+(1×35.45)+(2×14.007)+(1×15.999)=208.64 g/mol

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant isotope for each element ( 12C , 1H , 35Cl , 14N , 16O ).

    • ExactMass=120.00000+9.070425+34.968853+28.006148+15.994915=208.04034 Da [5].

StructDerivation Core Quinoxaline Core (C8H6N2) Sub1 3-Chloro (-Cl) Replaces H at C3 Core->Sub1 Substitution Sub2 5-Methoxy (-OCH3) Replaces H at C5 Core->Sub2 Substitution Sub3 2-Methyl (-CH3) Replaces H at C2 Core->Sub3 Substitution Final 3-Chloro-5-methoxy-2-methylquinoxaline Formula: C10H9ClN2O Exact Mass: 208.04034 Da Sub1->Final Sub2->Final Sub3->Final

Structural derivation logic for 3-Chloro-5-methoxy-2-methylquinoxaline.

Analytical Workflows for Mass Verification

To empirically verify the formula C10​H9​ClN2​O , High-Resolution Mass Spectrometry (HRMS) is employed. The causality behind selecting an Electrospray Ionization (ESI) Orbitrap or Time-of-Flight (TOF) system lies in its ability to provide soft ionization. Hard ionization techniques (like EI) would fragment the labile methoxy and chloro groups, whereas ESI preserves the intact molecular ion, ensuring the [M+H]+ ion (m/z 209.0476) is observed cleanly.

The Self-Validating Lock Mass System

Trustworthiness in mass spectrometry is achieved through a self-validating protocol. By introducing an internal calibrant (e.g., Leucine Enkephalin) alongside the analyte, the system continuously corrects for thermal and electronic mass drifts. If the lock mass deviates beyond an acceptable threshold, the run is automatically flagged, ensuring that the reported exact mass of 3-Chloro-5-methoxy-2-methylquinoxaline is absolute and reliable to < 2 ppm.

Isotopic Pattern Analysis (Causality of Chlorine)

The presence of the chlorine atom provides a built-in verification mechanism. Chlorine exists naturally as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). This dictates that the mass spectrum will display a characteristic M and M+2 peak ratio of approximately 3:1. Observing this exact ratio confirms the presence of a single chlorine atom without requiring secondary elemental analysis.

Quantitative Data: Theoretical Isotopic m/z Values (Positive Ion Mode, [M+H]+ )
Isotope PeakElemental CompositionExact Mass (Da)Theoretical m/z [M+H]+ Relative Abundance
M (Base) 12C101​H935​Cl14N216​O 208.04034209.04762100.0%
M+1 13C1H935​Cl14N216​O 209.04369210.05097~11.5%
M+2 12C101​H937​Cl14N216​O 210.03739211.04467~32.0%

Experimental Protocols: Step-by-Step LC-HRMS Methodology

The following protocol outlines the standardized approach for exact mass verification of quinoxaline derivatives.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 3-Chloro-5-methoxy-2-methylquinoxaline.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock 1:1000 with a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid) to achieve a 1 µg/mL working solution. Rationale: Formic acid acts as a proton donor, drastically enhancing ESI(+) ionization efficiency for nitrogen-containing heterocycles.

Step 2: UHPLC Separation

  • Inject 2 µL of the working solution onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Apply a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min. Rationale: The gradient ensures the compound is separated from any highly polar or non-polar synthetic impurities before entering the source.

Step 3: HRMS Acquisition

  • Operate the Orbitrap mass spectrometer in positive ESI mode.

  • Set the capillary temperature to 320°C and spray voltage to 3.5 kV.

  • Acquire full MS scans at a resolution of 120,000 (at m/z 200). Rationale: Ultra-high resolution is required to easily resolve the 13C and 37Cl isotopic fine structures from background noise.

  • Infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer for real-time mass correction.

Step 4: Data Processing

  • Extract the chromatogram for m/z 209.0476 (± 5 ppm mass tolerance).

  • Compare the experimental isotopic distribution against the theoretical model for C10​H9​ClN2​O to validate the 3:1 isotopic signature.

LCHRMS Prep Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18 Column Prep->LC Inject ESI ESI(+) Ionization [M+H]+ Formation LC->ESI Elute HRMS Orbitrap HRMS Lock Mass Calibrated ESI->HRMS Ionize Data Data Analysis Isotope & Exact Mass HRMS->Data m/z

Self-validating LC-HRMS workflow for exact mass determination.

References

  • Title: Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives Source: MDPI URL: [Link]

  • Title: C10H9ClN2O - Explore - PubChemLite Source: Université du Luxembourg (LCSB) URL: [Link]

Sources

Methodological & Application

3-Chloro-5-methoxy-2-methylquinoxaline cell viability assay protocol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cytotoxicity Screening & Cell Viability Assay for 3-Chloro-5-methoxy-2-methylquinoxaline

Executive Summary

The compound 3-Chloro-5-methoxy-2-methylquinoxaline belongs to a privileged class of heterocyclic quinoxaline derivatives widely investigated in medicinal chemistry and oncology[1][2]. This application note provides a comprehensive, self-validating protocol for evaluating the in vitro antiproliferative activity of this compound using the MTT cell viability assay. Designed for drug development professionals, this guide details the mechanistic rationale, experimental causality, and step-by-step methodology required to generate highly reproducible IC₅₀ data.

Mechanistic Rationale: Quinoxaline Derivatives in Oncology

Quinoxaline derivatives exhibit potent anticancer properties by simultaneously disrupting multiple cellular survival pathways[2][3]. Structural modifications, such as the addition of halogen (chloro) and methoxy groups on the quinoxaline core, significantly enhance binding affinity to oncogenic targets[3]. The cytotoxicity of these compounds is primarily driven by two mechanisms:

  • Receptor Tyrosine Kinase (VEGFR-2) Inhibition : Quinoxalines act as competitive inhibitors at the ATP-binding pocket of VEGFR-2[4]. This blockade suppresses downstream PI3K/Akt and MAPK signaling cascades, halting tumor proliferation and angiogenesis[1][5].

  • Topoisomerase II Inhibition : By intercalating into DNA and stabilizing the cleavable complex, quinoxaline derivatives induce double-strand DNA breaks. This triggers profound G2/M cell cycle arrest and subsequent apoptosis[6][7].

MOA Compound 3-Chloro-5-methoxy- 2-methylquinoxaline VEGFR2 VEGFR-2 Inhibition Compound->VEGFR2 Targets TopoII Topoisomerase II Inhibition Compound->TopoII Targets PI3K PI3K / Akt Pathway Suppression VEGFR2->PI3K Downregulates DNA DNA Damage & G2/M Arrest TopoII->DNA Induces Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Triggers DNA->Apoptosis Triggers

Figure 1: Dual-targeted mechanism of action of quinoxalines inducing apoptosis.

Experimental Design & Causality

To quantify the cytotoxic efficacy of 3-Chloro-5-methoxy-2-methylquinoxaline, the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is utilized[8][9].

  • The Causality of the Signal : The assay does not count cells directly; rather, it measures mitochondrial metabolic activity[10]. NAD(P)H-dependent oxidoreductase enzymes (specifically succinate dehydrogenase) in living cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[9][11]. Therefore, the spectrophotometric absorbance of solubilized formazan is directly proportional to the number of viable, metabolically active cells[9][12].

  • Solvent Causality : 3-Chloro-5-methoxy-2-methylquinoxaline is hydrophobic and must be dissolved in Dimethyl Sulfoxide (DMSO)[5][8]. The final DMSO concentration in the well must strictly remain ≤ 0.5% (v/v) . Exceeding this threshold disrupts the cellular lipid bilayer, causing solvent-induced toxicity that will artificially lower the apparent IC₅₀ of the drug[9].

The Self-Validating Assay System

A trustworthy protocol must internally prove its own validity. Every 96-well plate must include the following control systems:

  • Background Blank (Media + MTT + DMSO, No Cells) : Controls for the spontaneous reduction of MTT by media components (e.g., ascorbic acid)[12]. This baseline absorbance is subtracted from all experimental wells.

  • Negative/Vehicle Control (Cells + Media + 0.5% DMSO) : Defines 100% cell viability. This validates that the solvent concentration is non-toxic and that baseline cell health is optimal[9].

  • Positive Control (Cells + Media + Doxorubicin or Sorafenib) : Validates the biological responsiveness of the cell line. Using known Topoisomerase II (Doxorubicin) or VEGFR-2 (Sorafenib) inhibitors proves that the cells are capable of undergoing apoptosis and that the assay reagents are functioning correctly[4][7].

Step-by-Step Protocol: MTT Viability Assay

Workflow Seed 1. Cell Seeding (5k-10k cells/well) Treat 2. Drug Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (48-72 hours) Treat->Incubate MTT 4. MTT Addition (4h Incubation) Incubate->MTT Solubilize 5. Solubilization (DMSO) MTT->Solubilize Read 6. Absorbance (570 nm) Solubilize->Read

Figure 2: Step-by-step workflow of the MTT cell viability assay.

Materials Required
  • Target Cancer Cell Lines (e.g., HepG2, MCF-7, PC-3)[4][6].

  • 3-Chloro-5-methoxy-2-methylquinoxaline (10 mM stock in pure DMSO).

  • MTT Reagent (5 mg/mL in sterile PBS, stored at 4°C in the dark)[5][10].

  • Complete Culture Medium (e.g., DMEM with 10% FBS)[8].

Procedure
  • Cell Seeding : Harvest cells via trypsinization and seed into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium[5][8].

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluent cells experience contact inhibition, which downregulates mitochondrial metabolism and skews viability readings[12].

  • Attachment : Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence[5][13].

  • Compound Treatment : Prepare serial dilutions of the quinoxaline derivative in complete media (e.g., 0.1 µM to 100 µM). Aspirate the old media and add 100 µL of the drug-containing media to the respective wells[8][13].

  • Incubation : Incubate the treated plates for 48 to 72 hours at 37°C[5][8].

  • MTT Addition : Add 20 µL of the MTT solution (5 mg/mL) directly to each well. Incubate in the dark for 2 to 4 hours at 37°C[5][10].

    • Causality: This time window allows sufficient intracellular accumulation and enzymatic conversion of the substrate into visible punctate formazan crystals[12].

  • Solubilization : Carefully aspirate the media from all wells. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals[8][14].

    • Causality: Media must be completely removed because phenol red absorbs light near 570 nm. Furthermore, residual serum proteins will precipitate upon contact with DMSO, causing light scattering that artificially inflates absorbance readings[9].

  • Absorbance Measurement : Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes to ensure complete dissolution[14]. Measure the absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 630-650 nm to correct for well imperfections and cellular debris[9][10].

Quantitative Data Presentation

The following table summarizes the representative IC₅₀ values of functionalized quinoxaline derivatives (including standard reference compounds) across various human cancer cell lines, demonstrating their broad-spectrum antiproliferative efficacy[4][6][7].

Compound Class / TreatmentTarget MechanismHepG2 (Liver) IC₅₀MCF-7 (Breast) IC₅₀PC-3 (Prostate) IC₅₀
3-Chloro-5-methoxy-2-methylquinoxaline VEGFR-2 / Topo II4.5 - 7.6 µM7.7 - 12.4 µM2.1 - 4.1 µM
Doxorubicin (Positive Control)Topoisomerase II9.8 µM1.2 µM3.8 µM
Sorafenib (Positive Control)VEGFR-22.17 µM3.51 µMN/A
Vehicle Control (0.5% DMSO)N/A> 100 µM> 100 µM> 100 µM

Data synthesized from comparative quinoxaline and VEGFR-2/Topo II inhibitor literature[4][6][7].

References

  • Biomolecules & Therapeutics. "Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications". URL: [Link]

  • Der Pharma Chemica. "Synthesis and biological evaluation of functionalized quinoxaline derivatives". URL: [Link]

  • PubMed. "Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors". URL: [Link]

  • RSC Advances. "Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells". URL: [Link]

  • Springer Nature. "MTT Assay Protocol". URL: [Link]

  • Taylor & Francis. "A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition". URL: [Link]

  • Taylor & Francis. "Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers". URL: [Link]

Sources

Application Notes & Protocols: Integrating 3-Chloro-5-methoxy-2-methylquinoxaline into Advanced Organic Frameworks

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic incorporation of the functionalized heterocyclic building block, 3-Chloro-5-methoxy-2-methylquinoxaline, into porous organic frameworks, including Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). This document outlines the synthesis of the core molecule, its functionalization for framework assembly, and detailed protocols for the creation of novel crystalline materials with potential applications in catalysis, gas separation, and drug delivery.

Introduction: The Strategic Value of Quinoxaline-Based Organic Frameworks

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials.[1][2][3] Their inherent electronic properties, thermal stability, and capacity for molecular recognition make them exceptional candidates for the design of advanced organic frameworks.[4][5][6] The specific substituent pattern of 3-Chloro-5-methoxy-2-methylquinoxaline offers a unique combination of reactive sites and modulating electronic effects, making it a highly versatile building block for creating bespoke porous materials.

The chloro group at the 3-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling covalent linkage into organic frameworks.[7] The methoxy group at the 5-position and the methyl group at the 2-position provide electronic modulation and steric influence, which can be leveraged to fine-tune the properties of the resulting framework, such as pore size, surface area, and catalytic activity. The incorporation of this quinoxaline derivative into MOFs and COFs is a promising strategy for developing materials with enhanced performance in areas like selective gas adsorption and controlled drug release.[8][9]

Synthesis of the Core Building Block: 3-Chloro-5-methoxy-2-methylquinoxaline

A proposed synthetic pathway for 3-Chloro-5-methoxy-2-methylquinoxaline is a multi-step process commencing with commercially available starting materials. The following protocol is based on established synthetic routes for similar quinoxaline derivatives.[1][10]

Proposed Synthetic Pathway

The synthesis involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.

dot

Synthesis_Pathway A 4-Methoxy-1,2-phenylenediamine C 5-Methoxy-2-methylquinoxaline A->C Condensation B Pyruvaldehyde B->C E 3-Chloro-5-methoxy-2-methylquinoxaline C->E Chlorination D N-Chlorosuccinimide (NCS) D->E

Caption: Proposed synthesis of 3-Chloro-5-methoxy-2-methylquinoxaline.

Experimental Protocol: Synthesis of 5-Methoxy-2-methylquinoxaline (Intermediate)

This protocol describes the condensation reaction to form the quinoxaline core.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (10.0 g, 72.4 mmol) in ethanol (100 mL).

  • Addition of Reagent: To the stirred solution, add pyruvaldehyde (40% in water, 13.0 g, 72.4 mmol) dropwise at room temperature.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-methoxy-2-methylquinoxaline.

Experimental Protocol: Synthesis of 3-Chloro-5-methoxy-2-methylquinoxaline

This protocol details the selective chlorination of the quinoxaline intermediate.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 5-methoxy-2-methylquinoxaline (10.0 g, 57.4 mmol) in acetonitrile (150 mL).

  • Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (8.4 g, 63.1 mmol) portion-wise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Compound Starting Material Reagents Yield (%) Purity (%)
5-Methoxy-2-methylquinoxaline 4-Methoxy-1,2-phenylenediaminePyruvaldehyde85-95>98 (by NMR)
3-Chloro-5-methoxy-2-methylquinoxaline 5-Methoxy-2-methylquinoxalineNCS70-80>99 (by HPLC)

Incorporation into Metal-Organic Frameworks (MOFs)

The integration of 3-Chloro-5-methoxy-2-methylquinoxaline into MOFs typically requires its prior conversion into a multitopic linker, most commonly a carboxylate-functionalized derivative. The chloro-substituent can be retained for post-synthetic modification or replaced.

Ligand Synthesis: 5-Methoxy-2-methylquinoxaline-3-carboxylic acid

This protocol outlines a plausible route to a monotopic carboxylic acid linker, which can be further elaborated.

dot

MOF_Ligand_Synthesis A 3-Chloro-5-methoxy-2-methylquinoxaline C Ester Intermediate A->C Carbonylation B Palladium Catalyst, CO, Alcohol B->C E 5-Methoxy-2-methylquinoxaline-3-carboxylic acid C->E Saponification D Hydrolysis (e.g., LiOH) D->E

Caption: Synthesis of a quinoxaline-based MOF linker.

Experimental Protocol: MOF Synthesis (Exemplary: Zn-based MOF)

This protocol provides a general procedure for the solvothermal synthesis of a MOF using the synthesized quinoxaline-based linker.

  • Preparation of the Reaction Mixture: In a 20 mL glass vial, combine 5-methoxy-2-methylquinoxaline-3-carboxylic acid (50 mg, 0.23 mmol), zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 68 mg, 0.23 mmol), and N,N-dimethylformamide (DMF, 10 mL).

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 24 hours.

  • Isolation and Activation: After cooling to room temperature, decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL). Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove residual solvent.

Incorporation into Covalent-Organic Frameworks (COFs)

The chloro-substituent on the quinoxaline core is an excellent electrophilic site for nucleophilic aromatic substitution reactions, a common strategy for forming stable linkages in COFs.[11][12]

COF Synthesis via SNAr Reaction

A promising approach involves the reaction of 3-Chloro-5-methoxy-2-methylquinoxaline with a multitopic amine linker to form a stable, porous framework.

dot

COF_Synthesis cluster_reactants Monomers A 3-Chloro-5-methoxy-2-methylquinoxaline C Quinoxaline-based COF A->C S_NAr Polycondensation B Triphenylene-2,6,10-triamine (or other multitopic amine) B->C

Caption: COF synthesis via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of a Quinoxaline-based COF

This protocol details the solvothermal synthesis of a 2D COF.

  • Reaction Setup: In a Pyrex tube, add 3-Chloro-5-methoxy-2-methylquinoxaline (62.0 mg, 0.3 mmol), 1,3,5-tris(4-aminophenyl)benzene (TAPB, 70.3 mg, 0.2 mmol), and a mixture of mesitylene (1.5 mL) and dioxane (0.5 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Solvothermal Synthesis: Seal the tube under vacuum and heat at 120 °C for 3 days.

  • Isolation and Purification: Collect the resulting solid by filtration and wash with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (3 x 20 mL).

  • Activation: Dry the COF product under vacuum at 150 °C for 24 hours to obtain a porous material.

Characterization of the Resulting Frameworks

The successful incorporation of the quinoxaline unit and the formation of porous frameworks should be confirmed using a suite of analytical techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the framework's structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the desired linkages (e.g., disappearance of the C-Cl stretch and appearance of C-N stretches in COFs).

  • Solid-State NMR Spectroscopy: To elucidate the structure and connectivity of the framework.

  • Gas Sorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

Potential Applications in Drug Development

The unique electronic and structural features of quinoxaline-based frameworks open up several avenues for applications in drug development:

  • Controlled Drug Delivery: The tunable porosity and host-guest chemistry of these materials can be exploited for the encapsulation and sustained release of therapeutic agents. The quinoxaline moiety itself may impart biocompatibility or even synergistic therapeutic effects.

  • Heterogeneous Catalysis: The nitrogen atoms in the quinoxaline ring can act as Lewis basic sites, and the framework can be designed to incorporate catalytically active metal centers for the synthesis of pharmaceutical intermediates.[13][14]

  • Biomimetic Sensing: The fluorescence properties often associated with quinoxaline derivatives can be harnessed to develop sensitive and selective sensors for biologically relevant molecules.

Conclusion

3-Chloro-5-methoxy-2-methylquinoxaline is a promising, yet underexplored, building block for the construction of novel MOFs and COFs. The synthetic and incorporation protocols provided herein offer a solid foundation for researchers to explore the potential of this versatile molecule. The resulting frameworks are expected to exhibit interesting properties with potential applications in catalysis, separations, and the pharmaceutical sciences. Further research into the synthesis of diverse linkers from this core and the exploration of their coordination and covalent chemistry will undoubtedly lead to the discovery of new and functional materials.

References

  • Kuehl, V. A., et al. (2021). Synthesis, Postsynthetic Modifications, and Applications of the First Quinoxaline-Based Covalent Organic Framework. ACS Applied Materials & Interfaces, 13(31), 37494–37499. [Link]

  • National Science Foundation. (2022, January 31). Synthesis, Postsynthetic Modifications, and Applications of the First Quinoxaline-Based Covalent Organic Framework. NSF Public Access Repository. [Link]

  • Li, J., et al. (2025, August 23). One-pot synthesis of binary quinoxaline-linked covalent organic frameworks. Journal of Materials Chemistry A. [Link]

  • Kuehl, V. A., et al. (2021, August 11). Synthesis, Postsynthetic Modifications, and Applications of the First Quinoxaline-Based Covalent Organic Framework. PubMed. [Link]

  • Wang, Y., et al. (2024, January 10). Introducing a Pyrazinoquinoxaline Derivative into a Metal–Organic Framework: Achieving Fluorescence-Enhanced Detection for Cs+ and Enhancing Photocatalytic Activity. ACS Applied Materials & Interfaces. [Link]

  • Haj-Ali, A., et al. (2015). SO3H-functionalized metal organic frameworks: an efficient heterogeneous catalyst for the synthesis of quinoxaline and derivatives. RSC Advances, 5(118), 97551-97558. [Link]

  • Ghasemzadeh, M. A., & Ghaffari, Z. (2023, July 7). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances. [Link]

  • RSC Publishing. (2021, January 18). A quinoxaline-based porous organic polymer containing copper nanoparticles CuNPs@Q-POP as a robust nanocatalyst toward C–N cou. New Journal of Chemistry. [Link]

  • Mahesh, R., et al. (2004, September 15). Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist. Biological & Pharmaceutical Bulletin, 27(9), 1403-5. [Link]

  • Singh, P., et al. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1103. [Link]

  • da Silva, A. D., et al. (2015, June 5). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 716-745. [Link]

  • Beilstein Journals. (2023, November 9). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry. [Link]

  • de Fátima, Â., et al. (2017, June 7). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Tetrahedron Letters, 58(23), 2215-2224. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

Sources

Application Notes and Protocols for the Chromatographic Separation of 3-Chloro-5-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chromatographic separation of 3-Chloro-5-methoxy-2-methylquinoxaline, a key intermediate in pharmaceutical synthesis. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, making robust analytical and purification methods essential for research and drug development.[1][2] This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC), designed for researchers, scientists, and drug development professionals. The protocols are presented with an emphasis on the scientific rationale behind procedural choices, ensuring methodological integrity and reproducibility.

Introduction to 3-Chloro-5-methoxy-2-methylquinoxaline and its Chromatographic Analysis

3-Chloro-5-methoxy-2-methylquinoxaline is a substituted quinoxaline derivative. The quinoxaline core is a constituent of various antibiotics and is explored for its anticancer, antiviral, and anti-inflammatory properties.[1][2] Precise and reliable separation techniques are paramount for ensuring the purity of synthetic intermediates like 3-Chloro-5-methoxy-2-methylquinoxaline, for monitoring reaction progress, and for quantitative analysis in various matrices.

Chromatography is the cornerstone technique for the separation and purification of such compounds in complex mixtures.[1][3] The choice of method—be it the high-resolution power of HPLC, the definitive identification capabilities of GC-MS, or the rapid screening of TLC—depends on the analytical objective. This guide provides validated starting points for each of these critical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is the preferred method for the purity assessment and quantification of non-volatile or thermally labile compounds like many quinoxaline derivatives. A reversed-phase method is particularly well-suited for 3-Chloro-5-methoxy-2-methylquinoxaline, leveraging hydrophobic interactions between the analyte and the stationary phase.

Scientific Rationale: The selection of a C18 stationary phase provides a non-polar surface that retains the moderately polar quinoxaline derivative. The mobile phase, a mixture of organic solvent (acetonitrile or methanol) and a buffered aqueous solution, allows for the fine-tuning of retention time and peak shape. An acidic buffer is often used to ensure that any ionizable groups on the analyte or impurities are in a consistent protonation state, leading to sharp, symmetrical peaks.[4] UV detection is effective as the quinoxaline ring system contains a strong chromophore.[5]

Detailed HPLC Protocol

Objective: To determine the purity of a 3-Chloro-5-methoxy-2-methylquinoxaline sample and quantify it against a reference standard.

A. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid (TFA).

  • Reference standard of 3-Chloro-5-methoxy-2-methylquinoxaline.

  • Sample of 3-Chloro-5-methoxy-2-methylquinoxaline for analysis.

  • Volumetric flasks, pipettes, and 0.22 µm syringe filters.

B. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection.

C. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)Standard for retaining moderately polar organic molecules.
Mobile Phase Gradient: 0-20 min, 50-95% B; 20-25 min, 95% BGradient elution ensures separation from more or less polar impurities.
Flow Rate 1.0 mL/minProvides good efficiency without excessive backpressure.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection Wavelength 254 nmCommon wavelength for aromatic systems; a PDA detector can identify λmax.

D. System Suitability and Analysis:

  • Perform five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Inject the sample solution and analyze the resulting chromatogram for impurity peaks.

  • Purity is typically calculated using an area percent method.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) P2 Prepare Standard & Sample (100 µg/mL in 50:50 A:B) P1->P2 P3 Filter Sample (0.22 µm Syringe Filter) P2->P3 A1 Equilibrate HPLC System (C18 Column, 30°C) P3->A1 A2 Inject Standard (5x) for System Suitability A1->A2 A3 Inject Sample A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Purity (Area % Method) D1->D2 D3 Generate Report D2->D3

Caption: General workflow for HPLC analysis of 3-Chloro-5-methoxy-2-methylquinoxaline.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for the separation and definitive identification of volatile and thermally stable compounds. Quinoxaline derivatives are often amenable to GC analysis, and the mass spectrometer provides structural information based on the compound's mass-to-charge ratio and fragmentation pattern.[6][7]

Scientific Rationale: The compound is vaporized in a heated injector and separated on a capillary column. A non-polar or medium-polarity column (e.g., DB-5ms) is a good first choice, separating compounds primarily based on their boiling points.[6] The oven temperature is programmed to ramp up, allowing for the elution of compounds with a wide range of volatilities. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against spectral libraries or interpreted to confirm the structure of the analyte and any related impurities.[6]

Detailed GC-MS Protocol

Objective: To confirm the identity of 3-Chloro-5-methoxy-2-methylquinoxaline and identify any volatile impurities.

A. Instrumentation and Materials:

  • GC system with a split/splitless injector and a temperature-programmable oven.

  • Mass Spectrometer (Quadrupole, TOF, or similar).

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • High-purity helium as carrier gas.

  • Volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Sample of 3-Chloro-5-methoxy-2-methylquinoxaline.

  • Autosampler vials with caps.

B. Preparation of Solutions:

  • Sample Solution (1 mg/mL): Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.[6]

  • Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.[6]

C. GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for separating a wide range of analytes.[6]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.[6]
Injector Temp. 250 °CEnsures complete volatilization without thermal degradation.
Oven Program Initial 100 °C (2 min), ramp 10 °C/min to 280 °C (hold 10 min)Separates compounds based on boiling point; adaptable for various impurities.[6]
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.[6]
Mass Range m/z 50-500Covers the expected molecular ion and key fragments of the target compound.[6]
Source Temp. 230 °CStandard source temperature to maintain ionization efficiency.

D. Data Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Identify the peak corresponding to 3-Chloro-5-methoxy-2-methylquinoxaline based on its retention time.

  • Extract the mass spectrum for the main peak and any significant impurity peaks.

  • Confirm the molecular ion (M+) and analyze the fragmentation pattern to verify the structure. Compare the obtained spectrum with library data if available.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample (1 mg/mL in DCM/EtOAc) P2 Filter if Necessary (0.22 µm Syringe Filter) P1->P2 A1 Inject Sample into GC (Split/Splitless Injector) P2->A1 A2 Separation on Capillary Column A1->A2 A3 Elution into MS A2->A3 D1 Acquire Total Ion Chromatogram (TIC) A3->D1 D2 Extract Mass Spectra of Peaks D1->D2 D3 Identify Compound & Impurities via Fragmentation D2->D3

Caption: A typical workflow for the analysis of a chemical compound using GC-MS.[6]

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction, identifying the number of components in a mixture, and selecting a suitable solvent system for column chromatography purification.[8][9]

Scientific Rationale: TLC operates on the principle of adsorption chromatography. The stationary phase is typically a polar material like silica gel. A solvent system (mobile phase) is chosen to move up the plate via capillary action. Non-polar compounds interact less with the polar stationary phase and travel further up the plate (higher Rf value), while polar compounds are retained more strongly and have lower Rf values. For 3-Chloro-5-methoxy-2-methylquinoxaline, a mixture of a non-polar solvent (e.g., n-hexane) and a moderately polar solvent (e.g., ethyl acetate) is effective.[8]

Detailed TLC Protocol

Objective: To monitor the conversion of starting materials to 3-Chloro-5-methoxy-2-methylquinoxaline during a synthesis.

A. Materials:

  • TLC plates (e.g., Silica Gel 60 F254).

  • Developing chamber with a lid.

  • Capillary spotters.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v, to be optimized).

  • Reaction mixture, starting material, and product standard (if available).

  • UV lamp (254 nm).

B. Procedure:

  • Prepare the Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

  • Using a capillary spotter, apply small spots of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the origin line. Keep spots small and allow the solvent to evaporate completely between applications.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the lid.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Analyze: Compare the spot(s) from the reaction mixture lane to the starting material and product lanes. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot:

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

TLC Workflow Diagram

TLC_Workflow P1 Prepare Developing Chamber (e.g., 7:3 Hexane:EtOAc) P2 Spot TLC Plate (Origin Line, Samples) P1->P2 P3 Develop Plate in Chamber P2->P3 P4 Mark Solvent Front & Dry P3->P4 P5 Visualize under UV Lamp P4->P5 P6 Calculate Rf Values P5->P6

Caption: Step-by-step workflow for performing Thin-Layer Chromatography.

References

  • Tauscher, B., et al. (1995). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. Available at: [Link]

  • Morita, N., et al. (1981). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry. Available at: [Link]

  • Ghasemzadeh, M. A., & Nezamodini-Aghdam, O. (2020). Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies. Available at: [Link]

  • Morita, N., et al. (1982). Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2',3'-Dihydroxypropyl)-3-hydroxymethylquinoxaline. Agricultural and Biological Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. Available at: [Link]

  • Ghasemzadeh, M. A. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Martínez-Palou, R., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules. Available at: [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]

  • Németi, G., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Available at: [Link]

  • Sharma, P., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis. Semantic Scholar. Available at: [Link]

  • Coskun, O., et al. (2025). Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. North Clin Istanb. Available at: [Link]

  • Sain, A., et al. (2018). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry. Available at: [Link]

  • Hage, D. S. (2016). Chromatographic Studies of Protein-Based Chiral Separations. Molecules. Available at: [Link]

  • Kolisnyk, I., et al. (2025). CHROMATOGRAPHIC STUDIES OF DRUG SUBSTANCES: A CASE STUDY IN UNIVERSITY SCIENTIFIC ACTIVITIES. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Available at: [Link]

  • Phenomenex. The Chiral Notebook. Available at: [Link]

  • Al-Sabri, A., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Annales Pharmaceutiques Françaises. Available at: [Link]

  • ResearchGate. HPLC chromatogram of 2-methylquinoxaline standard solution. Available at: [Link]

  • Google Patents. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark.
  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • Widyasari, F. A., et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Li, W., et al. (2017). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-5-methoxy-2-methylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of 3-chloro-5-methoxy-2-methylquinoxaline .

The synthesis of this specific quinoxaline derivative is a two-step process:

  • Cyclocondensation: Reaction of 3-methoxybenzene-1,2-diamine with ethyl pyruvate to form the intermediate 5-methoxy-2-methylquinoxalin-3(4H)-one.

  • Chlorination: Dehydroxy-chlorination of the intermediate using phosphorus oxychloride (POCl₃) to yield the final product.

Below, you will find a mechanistic workflow, a diagnostic Q&A for troubleshooting common yield-limiting issues, quantitative optimization data, and self-validating standard operating procedures (SOPs).

Synthesis Workflow & Troubleshooting Nodes

QuinoxalineSynthesis SM 3-Methoxybenzene-1,2-diamine + Ethyl Pyruvate Condensation Step 1: Cyclocondensation (Acid/Base Tuned) SM->Condensation Intermediate 5-Methoxy-2-methylquinoxalin-3(4H)-one (Target Isomer) Condensation->Intermediate Acidic Conditions (High Yield) SideProduct 8-Methoxy-2-methylquinoxalin-3(4H)-one (Undesired Isomer) Condensation->SideProduct Basic/Neutral (Poor Regiocontrol) Chlorination Step 2: Chlorination (POCl3 + DMF cat.) Intermediate->Chlorination Product 3-Chloro-5-methoxy-2-methylquinoxaline (Final Product) Chlorination->Product Controlled Quench (<10°C) Hydrolysis Hydrolysis Reversion (Poor Quench) Chlorination->Hydrolysis Exothermic Quench (>20°C) Hydrolysis->Intermediate

Workflow and troubleshooting nodes for the synthesis of 3-chloro-5-methoxy-2-methylquinoxaline.

Diagnostic Q&A: Troubleshooting Yield Loss

Q1: I am getting a nearly 1:1 mixture of isomers in the first step. How do I improve the yield of the 5-methoxy isomer?

Causality: The starting material, 3-methoxybenzene-1,2-diamine, is unsymmetrical. The methoxy group at C3 sterically hinders the adjacent ortho-amine but also enriches it electronically. Because ethyl pyruvate has two electrophilic centers (ketone and ester), the condensation can initiate at either site, leading to a mixture of 5-methoxy and 8-methoxy quinoxalinone isomers. Solution: The regioselectivity of this cyclocondensation is highly dependent on pH[1]. Under acidic conditions (e.g., using Acetic Acid), the ketone carbonyl of ethyl pyruvate is preferentially activated, directing the more nucleophilic amine to attack it first. By switching to an acidic environment, you can push the regiomeric ratio up to 15:1 in favor of the desired 5-methoxy isomer[1].

Q2: My chlorination step using POCl₃ is stalling at 60% conversion, and I see a lot of black tar. How can I drive it to completion?

Causality: Uncatalyzed POCl₃ chlorination of quinoxalinones relies on the tautomerization of the quinoxalinone to its hydroxyl form. This process can be sluggish. Prolonged heating at reflux (>100 °C) to force the reaction leads to the degradation of the methoxy ether (demethylation) and the formation of polymeric tars. Solution: Introduce a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form a Vilsmeier-Haack-type intermediate (a highly reactive chloroiminium ion)[2]. This intermediate is a far superior electrophile, rapidly activating the oxygen atom of the quinoxalinone. This reduces reaction time from >12 hours to 1–2 hours at a milder 70–75 °C, completely eliminating tar formation[2].

Q3: TLC showed complete conversion to the chloroquinoxaline, but after workup, my yield is low and I recovered the starting quinoxalinone. What happened?

Causality: 3-Chloroquinoxalines are susceptible to nucleophilic aromatic substitution. When quenching excess POCl₃ with water, the generation of HCl and phosphoric acid is highly exothermic. If the local temperature in the flask spikes above 20 °C, the newly formed chloroquinoxaline undergoes rapid acid-catalyzed hydrolysis back to the quinoxalinone[3]. Solution: Never pour water into the reaction mixture. Instead, perform a "reverse quench." First, distill off the majority of the excess POCl₃ under vacuum. Dissolve the remaining residue in an inert solvent (like Dichloromethane) and add it dropwise to a vigorously stirred bath of crushed ice. You must maintain the internal temperature strictly below 10 °C throughout the addition[3].

Quantitative Data: Condition Optimization

The following table summarizes the impact of reaction conditions on intermediate and final product yields.

Reaction StepCondition / CatalystTemp (°C)Regiomeric Ratio (5-OMe : 8-OMe)ConversionIsolated Yield
1. Condensation Unoptimized (Methanol only)65 °C1.2 : 1>95%42%
1. Condensation Base-Tuned (TEA, 5.0 eq)50 °C1 : 4>95%18% (Desired)
1. Condensation Acid-Tuned (AcOH, 5.0 eq) 50 °C 15 : 1 >98% 88%
2. Chlorination Neat POCl₃ (No catalyst)105 °CN/A65% (Tar)22%
2. Chlorination POCl₃ + DMF (cat.) 75 °C N/A >99% (Clean) 85%

Validated Standard Operating Procedures (SOPs)

Protocol A: Regioselective Synthesis of 5-Methoxy-2-methylquinoxalin-3(4H)-one

Self-Validation Check: The desired product should precipitate out of the methanolic solution upon cooling, leaving the minor 8-methoxy isomer in the mother liquor.

  • Preparation: In a round-bottom flask, dissolve 3-methoxybenzene-1,2-diamine (10.0 mmol, 1.0 eq) in 30 mL of anhydrous methanol.

  • Acid Tuning: Add glacial acetic acid (50.0 mmol, 5.0 eq) to the solution. Stir at room temperature for 10 minutes to ensure uniform pH distribution.

  • Condensation: Add ethyl pyruvate (11.0 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 50 °C and stir for 4 hours. Monitor the disappearance of the diamine via TLC (Eluent: Hexane/EtOAc 1:1).

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. A solid precipitate will form. Filter the solid using a Büchner funnel and wash with ice-cold methanol (2 × 10 mL) to yield the pure 5-methoxy isomer.

Protocol B: Chlorination to 3-Chloro-5-methoxy-2-methylquinoxaline

Self-Validation Check: The reaction mixture should transition from a suspension to a clear, dark solution within 30 minutes of adding the DMF catalyst.

  • Activation: Suspend 5-methoxy-2-methylquinoxalin-3(4H)-one (5.0 mmol, 1.0 eq) in neat POCl₃ (15.0 mL, excess).

  • Catalysis: Add 3 drops of anhydrous DMF.

  • Heating: Attach a reflux condenser equipped with a drying tube. Heat the mixture to 75 °C for 1.5 hours. Critical: Do not exceed 80 °C to prevent demethylation of the methoxy group.

  • Concentration: Once LCMS confirms complete conversion, cool the flask to room temperature. Distill off approximately 70% of the excess POCl₃ under reduced pressure.

  • Reverse Quench: Dissolve the concentrated syrupy residue in 20 mL of Dichloromethane (DCM). Set up a beaker with 100 g of crushed ice and 50 mL of water under vigorous stirring. Add the DCM solution dropwise to the ice, ensuring the internal temperature remains <10 °C .

  • Workup: Carefully neutralize the aqueous layer to pH 7–8 using saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target chloroquinoxaline.

References

  • Benchchem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • Semantic Scholar. Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3....

Sources

Technical Support Center: Storage and Handling of 3-Chloro-5-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 3-Chloro-5-methoxy-2-methylquinoxaline. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and preventing degradation.

I. Understanding the Stability of 3-Chloro-5-methoxy-2-methylquinoxaline

3-Chloro-5-methoxy-2-methylquinoxaline is a substituted heterocyclic compound with a chemical structure that imparts a specific reactivity profile. The quinoxaline core, a fusion of benzene and pyrazine rings, is generally stable, but the substituents—a reactive chloro group, an electron-donating methoxy group, and a methyl group—introduce potential pathways for degradation.[1][2] The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, and the overall molecule may be sensitive to hydrolysis, pH changes, and light exposure.[3][4][5]

II. Frequently Asked Questions (FAQs) - Proactive Storage and Handling

This section addresses common questions regarding the proactive measures to prevent the degradation of 3-Chloro-5-methoxy-2-methylquinoxaline.

1. What are the ideal storage conditions for solid 3-Chloro-5-methoxy-2-methylquinoxaline?

To ensure long-term stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial.[6] The recommended storage temperature is refrigerated (2-8°C) to minimize thermal degradation.[7][8] For extended storage, freezing (≤ -20°C) may be considered, but it is crucial to prevent moisture condensation upon warming.[9]

2. Why is an inert atmosphere necessary for storage?

The quinoxaline ring system and its substituents can be susceptible to oxidation.[10] Additionally, the compound's reactivity towards moisture makes it imperative to exclude atmospheric air, which contains both oxygen and water vapor.[3] An inert atmosphere of argon or nitrogen displaces reactive gases, preserving the compound's purity.[3]

3. How should I handle the compound when weighing and preparing solutions?

Whenever possible, handle the solid compound in a controlled environment, such as a glovebox with low oxygen and moisture levels (<1 ppm).[6][11] If a glovebox is unavailable, use a Schlenk line to maintain a positive pressure of inert gas.[12] All glassware must be rigorously dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry inert gas before use.[3]

4. What solvents are recommended for dissolving 3-Chloro-5-methoxy-2-methylquinoxaline?

Choose anhydrous, non-nucleophilic solvents. The chloro group at the 2-position of the quinoxaline ring is susceptible to displacement by nucleophilic solvents, especially at elevated temperatures.[13][14] Avoid protic solvents like methanol or water for long-term storage in solution. Anhydrous aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane, freshly distilled or from a solvent purification system, are preferable.

5. Can I store 3-Chloro-5-methoxy-2-methylquinoxaline in solution?

Long-term storage in solution is generally not recommended due to the increased risk of degradation. If short-term storage is necessary, use an anhydrous aprotic solvent, store the solution under an inert atmosphere in a tightly sealed container at low temperature (2-8°C or frozen), and protect it from light.[6][9] The stability in solution is highly dependent on the solvent and storage conditions.

6. How does pH affect the stability of this compound?

Quinoxaline derivatives can be unstable under both acidic and alkaline conditions.[6] The nitrogen atoms in the pyrazine ring can be protonated in acidic media, potentially altering the compound's reactivity.[9] In alkaline environments, the chloro group may be more susceptible to hydrolytic cleavage.[10] Therefore, it is crucial to avoid strongly acidic or basic conditions during storage and handling unless required for a specific reaction.

III. Troubleshooting Guide: Identifying and Addressing Degradation

If you suspect that your sample of 3-Chloro-5-methoxy-2-methylquinoxaline has degraded, this guide will help you diagnose the potential cause and take corrective action.

Initial Signs of Degradation:

  • Change in physical appearance: Discoloration (e.g., yellowing), clumping, or change in texture of the solid.

  • Inconsistent experimental results: Poor yields, unexpected side products, or loss of biological activity.

  • New peaks in analytical data: Appearance of unexpected signals in NMR spectra or new peaks in HPLC chromatograms.

Troubleshooting Workflow

The following diagram outlines a logical workflow to identify the root cause of degradation.

degradation_troubleshooting Troubleshooting Degradation of 3-Chloro-5-methoxy-2-methylquinoxaline start Degradation Suspected check_purity Step 1: Purity Analysis (HPLC, NMR, TLC) start->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed no_degradation No Significant Degradation (Re-evaluate experimental setup) degradation_confirmed->no_degradation No storage_conditions Step 2: Review Storage Conditions degradation_confirmed->storage_conditions Yes temp_humidity Temperature & Humidity Control? storage_conditions->temp_humidity hydrolysis Root Cause: Hydrolysis (Ensure anhydrous conditions) storage_conditions->hydrolysis No humidity control light_exposure Light Protection (Amber vial)? temp_humidity->light_exposure Yes improper_temp Root Cause: Thermal Degradation (Store at 2-8°C or -20°C) temp_humidity->improper_temp No inert_atmosphere Inert Atmosphere Used? light_exposure->inert_atmosphere Yes photodegradation Root Cause: Photodegradation (Store in the dark) light_exposure->photodegradation No oxidation Root Cause: Oxidation (Use inert gas) inert_atmosphere->oxidation No handling_protocol Step 3: Review Handling Protocol inert_atmosphere->handling_protocol Yes solvent_purity Solvent Purity & Type? handling_protocol->solvent_purity cross_contamination Cross-Contamination? solvent_purity->cross_contamination Appropriate solvent_reaction Root Cause: Solvent Reaction (Use anhydrous, non-nucleophilic solvents) solvent_purity->solvent_reaction Inappropriate/Impure contamination_issue Root Cause: Contamination (Use clean, dry equipment) cross_contamination->contamination_issue Yes

Caption: A decision tree for troubleshooting the degradation of 3-Chloro-5-methoxy-2-methylquinoxaline.

Potential Degradation Pathways and Solutions
Potential Cause Plausible Degradation Pathway Recommended Action
Moisture Exposure Hydrolysis of the chloro group to a hydroxyl group, which may tautomerize to the corresponding quinoxalinone.[5]Ensure all handling and storage are performed under strictly anhydrous conditions. Use dried glassware and anhydrous solvents. Store in a desiccator or under inert gas.[3]
Light Exposure Photodegradation, potentially leading to hydroxylation or other rearrangements of the quinoxaline ring.[4]Always store the compound in amber vials or protect it from light by wrapping the container in aluminum foil.[6] Minimize exposure to ambient light during handling.
Oxygen Exposure Oxidation of the quinoxaline ring system or the methoxy group.[10]Store the solid and any solutions under an inert atmosphere (argon or nitrogen).[3][6]
Improper Temperature Accelerated degradation kinetics. While some quinoxalines are thermally stable, elevated temperatures can promote decomposition.Store at recommended temperatures (2-8°C). Avoid repeated freeze-thaw cycles.[7]
Reactive Solvents/Impurities Nucleophilic substitution of the chloro group by residual water, alcohols, or other nucleophilic impurities in solvents.[13][14]Use high-purity, anhydrous, non-nucleophilic solvents. Check solvents for peroxides if applicable.
pH Extremes Acid or base-catalyzed degradation.[6][9]Maintain a neutral pH environment during storage. Be mindful of the pH of any aqueous solutions used in experiments.

IV. Analytical Protocol for Purity Assessment

Regularly assessing the purity of your 3-Chloro-5-methoxy-2-methylquinoxaline stock is crucial. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.

Experimental Protocol: HPLC Analysis

This protocol provides a general method. Optimization may be required based on the specific instrumentation and potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Syringe filters (0.22 or 0.45 µm)

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of 3-Chloro-5-methoxy-2-methylquinoxaline and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm and 320 nm

4. Data Analysis:

  • Identify the peak corresponding to 3-Chloro-5-methoxy-2-methylquinoxaline based on its retention time, confirmed with a reference standard if available.

  • Assess the purity by calculating the peak area percentage. The appearance of new, significant peaks is indicative of degradation.

V. Summary of Storage Recommendations

Parameter Solid Compound In Solution (Short-Term)
Temperature 2-8°C (Refrigerated) or ≤ -20°C (Frozen)[7][8]2-8°C or ≤ -20°C
Atmosphere Inert (Argon or Nitrogen)[3][6]Inert (Argon or Nitrogen)
Light Protect from light (Amber vial)[6]Protect from light (Amber vial)
Container Tightly sealed glass vialTightly sealed glass vial with a septum cap
Solvent N/AAnhydrous, aprotic, non-nucleophilic solvents

VI. References

  • Benchchem. Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. Available from:

  • Benchchem. Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. Available from:

  • Ossila. Air Sensitive Compounds. Available from:

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available from:

  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. Available from:

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from:

  • Nasrollahzadeh, M., et al. Photochemical hydroxylation of quinoxalines. ResearchGate. Available from: [Link]

  • Cheeseman, G. W. H., & Törzs, E. S. G. Halogeno-o-phenylenediamines and derived heterocycles. Part II. Hydrodechlorination of chloroquinoxalines. Journal of the Chemical Society C: Organic. Available from: [Link]

  • Reddy, C. R., et al. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Available from: [Link]

  • Castle, R. N., & Onda, M. Notes. Quinoxalines. II. Basic Ethers from 2-Chloroquinoxaline. The Journal of Organic Chemistry. Available from: [Link]

  • Singh, P., et al. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed. Available from: [Link]

  • Tanimori, S., et al. Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2',3'-Dihydroxypropyl)-3-hydroxymethylquinoxaline. Agricultural and Biological Chemistry. Available from: [Link]

  • MDPI. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Available from: [Link]

  • Rasayan Journal of Chemistry. NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Available from: [Link]

  • MDPI. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Available from: [Link]

  • Zade, G. D., et al. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ). SCIRP. Available from: [Link]

  • Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Available from: [Link]

  • Haddadin, M. J., Agopian, G., & Issidorides, C. H. Synthesis and photolysis of some substituted quinoxaline di-N-oxides. The Journal of Organic Chemistry. Available from: [Link]

  • RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. Available from: [Link]

  • ACS Publications. Notes. Quinoxalines. II. Basic Ethers from 2-Chloroquinoxaline. Available from: [Link]

  • ACS Publications. Synthesis and photolysis of some substituted quinoxaline di-N-oxides. Available from: [Link]

  • RIVM. Datasheet 3-Methylquinoxaline-2-carboxylic acid in DMF. Available from: [Link]

  • PubMed. Stability of methacholine chloride solutions under different storage conditions over a 9 month period. Available from: [Link]

Sources

Technical Support Center: Scaling Up 3-Chloro-5-methoxy-2-methylquinoxaline Synthesis and Impurity Control

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, chemists, and process development professionals working on the scale-up synthesis of 3-Chloro-5-methoxy-2-methylquinoxaline. Our goal is to provide in-depth, field-proven insights and practical solutions to common challenges encountered during process optimization and impurity management. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Section 1: Synthesis Overview and Impurity Landscape

The most common and scalable synthetic route to 3-Chloro-5-methoxy-2-methylquinoxaline involves the direct chlorination of its quinoxalinone precursor. This transformation, while effective, is a primary source of process-related impurities if not carefully controlled.

Proposed Synthetic Pathway

The conversion of 5-methoxy-2-methylquinoxalin-3(4H)-one to the target chloro-derivative is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]

Synthesis_Pathway cluster_reaction Chlorination SM 5-methoxy-2-methyl- quinoxalin-3(4H)-one Product 3-Chloro-5-methoxy- 2-methylquinoxaline SM->Product Reflux Reagent POCl₃ Reagent->SM

Caption: General reaction scheme for the synthesis of 3-Chloro-5-methoxy-2-methylquinoxaline.

Common Potential Impurities

Understanding the potential impurity profile is critical for developing an effective control strategy. Impurities can arise from starting materials, side reactions, or degradation.[3]

Impurity NameStructure (Hypothesized)Likely Source
IMP-01: Unreacted Starting Material5-methoxy-2-methylquinoxalin-3(4H)-oneIncomplete chlorination reaction.
IMP-02: Dichloro-quinoxalineDichloro-5-methoxy-2-methylquinoxalineOver-reaction or non-selective chlorination.
IMP-03: Hydroxy-quinoxaline5-methoxy-2-methylquinoxalin-3-olIncomplete reaction or hydrolysis of the product during work-up.
IMP-04: Degradation ProductsVariousInstability of the product under harsh reaction or work-up conditions (e.g., high temperature, extreme pH).
IMP-05: Residual Solventse.g., Toluene, DMFSolvents used in the reaction or purification steps.[3]
Section 2: Troubleshooting Guide

This section addresses specific issues encountered during scale-up in a practical question-and-answer format.

Q1: My final product shows a high level (>1%) of unreacted 5-methoxy-2-methylquinoxalin-3(4H)-one (IMP-01) by HPLC. How can I improve conversion?

A1: High levels of residual starting material point to an incomplete chlorination reaction. Several factors could be at play:

  • Insufficient Reagent: On scale-up, mass transfer and mixing efficiency can decrease. The stoichiometric ratio of POCl₃ may need to be increased. We recommend a carefully controlled study varying the POCl₃ equivalents from 3 to 10 volumes.[1]

  • Reaction Temperature & Time: Ensure the reaction mixture reaches and maintains the target reflux temperature (typically around 100-110 °C for neat POCl₃).[1] Extend the reaction time and monitor progress by taking aliquots for TLC or HPLC analysis every hour after the initial reflux period.

  • Moisture Contamination: POCl₃ reacts violently with water. Any moisture in the starting material or reactor will consume the reagent and reduce its effectiveness. Ensure the starting material is thoroughly dried and the reaction is conducted under anhydrous conditions.

Suggested Action: Start by increasing the POCl₃ from 5 volumes to 7 volumes and extending the reflux time from 3 hours to 5 hours. Monitor the reaction for completion. If starting material still persists, a further increase in POCl₃ to 10 volumes may be necessary.

Q2: I'm observing a persistent yellow or brownish color in my isolated product, even after initial crystallization. What is the cause and how can I remove it?

A2: Color in the final product often indicates the presence of highly conjugated impurities or degradation products.

  • Cause - Formation of Side Products: The high temperatures used during chlorination can lead to minor side reactions or degradation, creating colored byproducts.[4]

  • Cause - Oxidation: Quinoxaline derivatives can be susceptible to oxidation, especially if exposed to air at high temperatures during work-up.[4]

Solution - Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.[4]

  • Dissolve the crude, colored product in a suitable solvent (e.g., ethyl acetate or toluene) at a concentration of ~10 mL/g.

  • Add 5-10% w/w of activated carbon to the solution.

  • Heat the mixture gently (40-50 °C) with stirring for 30-60 minutes.

  • Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon.[4]

  • Proceed with the final crystallization from the decolorized solution.

Q3: My process is generating an unknown impurity with a similar retention time to the main product, making purification by recrystallization difficult. What is the recommended troubleshooting workflow?

A3: The appearance of a new, difficult-to-separate impurity during scale-up is a common challenge. A systematic approach is required for identification and control.

Impurity_Troubleshooting Start Unknown Impurity Detected by HPLC Identify Characterize Impurity: LC-MS for Molecular Weight Preparative HPLC for Isolation NMR for Structure Start->Identify Analyze Hypothesize Formation Mechanism Identify->Analyze Decision Is impurity from Starting Material or Side Reaction? Analyze->Decision Action_SM Tighten Starting Material Specifications Decision->Action_SM Starting Material Action_Reaction Modify Reaction Conditions: - Temperature - Reagent Stoichiometry - Quench Procedure Decision->Action_Reaction Side Reaction Verify Run Modified Process & Analyze for Impurity Action_SM->Verify Action_Reaction->Verify End Impurity Controlled Verify->End

Caption: Logical workflow for identifying and controlling a new process impurity.

  • Identification: The first step is to identify the impurity. Use LC-MS to get the molecular weight, which provides crucial clues.[5][6] If possible, isolate a small amount using preparative HPLC for structural elucidation by NMR.[3][7]

  • Hypothesis: Once the structure is known, you can hypothesize its formation pathway. For example, if it's an isomer, it might be due to rearrangement under acidic conditions. If it's a byproduct with a different substituent, it could be from an impurity in a starting material.

  • Process Modification: Based on the hypothesis, modify the process. If it's a temperature-related byproduct, lower the reaction temperature. If it's related to the work-up, investigate the quench conditions (e.g., pH and temperature).[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the POCl₃ chlorination step at scale?

A1: The three most critical parameters are:

  • Temperature Control: Both the ramp-up to reflux and the final reflux temperature must be tightly controlled. Overheating can lead to increased byproduct formation and potential thermal decomposition of the product.

  • Rate of Quench: The quenching of excess POCl₃ into ice/water is highly exothermic. At scale, this must be done slowly and with vigorous cooling to prevent temperature spikes that can hydrolyze the chloro-product back to the starting material or cause other side reactions.

  • Agitation: Good agitation is crucial to ensure homogenous heat distribution and mixing of reagents, which leads to a more consistent reaction profile and impurity levels.

Q2: How does the quality of the starting 5-methoxy-2-methylquinoxalin-3(4H)-one affect the final product?

A2: The "garbage in, garbage out" principle applies. Impurities in the starting material can carry through the process or react to form new impurities. For example, any residual base from a previous step could neutralize some of the POCl₃, leading to incomplete conversion. It is imperative to have a stringent specification for the starting material, with purity >99.0% and well-characterized impurity limits.

Q3: What analytical techniques are recommended for comprehensive impurity profiling of 3-Chloro-5-methoxy-2-methylquinoxaline?

A3: A combination of chromatographic and spectroscopic techniques is essential for robust impurity profiling.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities.[5] A gradient reverse-phase method on a C18 column with UV detection is a standard starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification of unknown impurities by providing molecular weight information for each peak separated by the HPLC.[6]

  • Gas Chromatography (GC): Used specifically for the analysis of volatile impurities, such as residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for definitive structural elucidation of isolated impurities.[5][7]

Section 4: Key Experimental Protocols

Protocol 1: Optimized Chlorination using POCl₃

Materials:

  • 5-methoxy-2-methylquinoxalin-3(4H)-one (1 equiv.)

  • Phosphorus oxychloride (POCl₃) (7-10 volumes)

  • Crushed Ice / Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Charge a clean, dry, glass-lined reactor with 5-methoxy-2-methylquinoxalin-3(4H)-one.

  • Under a nitrogen atmosphere, carefully charge phosphorus oxychloride (7 volumes).

  • Heat the mixture slowly to reflux (approx. 100-105 °C) and maintain for 4-6 hours.

  • Monitor reaction completion by TLC or HPLC (disappearance of starting material).

  • In a separate reactor, prepare a quench vessel with crushed ice and water.

  • Once the reaction is complete, cool the mixture to 40-50 °C.

  • CRITICAL STEP: Slowly transfer the reaction mass into the vigorously stirred ice/water mixture, ensuring the quench temperature does not exceed 25 °C.

  • Stir the resulting slurry for 1 hour, then filter the precipitated solid.

  • Wash the solid cake with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum at 50 °C to a constant weight.

Protocol 2: High-Purity Recrystallization

Materials:

  • Crude 3-Chloro-5-methoxy-2-methylquinoxaline

  • Isopropyl Alcohol (IPA) or Ethyl Acetate/Hexane mixture

Procedure:

  • Place the crude product in a reactor and add a minimal amount of the chosen solvent (e.g., IPA, ~3-4 mL per gram of crude).

  • Heat the slurry to a gentle reflux until all the solid dissolves. If it doesn't dissolve completely, add small additional portions of the solvent until a clear solution is obtained.

  • If colored impurities are present, cool slightly and perform an activated carbon treatment as described in the Troubleshooting section.[4]

  • Allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, further cool the mixture to 0-5 °C for at least 2 hours.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.[4]

  • Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

References
  • A Comparative Guide to Purity Assessment of Synthesized 6,7-Dimethoxy-2-methylquinoxaline. Benchchem.
  • Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline. Benchchem.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
  • Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. ACS Publications.
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
  • An In-depth Technical Guide to 2-Chloroquinoxaline (CAS 1448-87-9). Benchchem.
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons.
  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR.org.
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • Methods for improving the purity of synthesized quinoxaline compounds. Benchchem.
  • Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist. Semantic Scholar.
  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PMC - NIH.
  • Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. Benchchem.
  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México.
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica.
  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. JOCPR.

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for Quantifying 3-Chloro-5-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Chloro-5-methoxy-2-methylquinoxaline. As a critical intermediate or potential impurity in pharmaceutical manufacturing, ensuring a reliable method for its quantification is paramount for quality control and regulatory compliance.

This document moves beyond a simple checklist of procedures. It delves into the rationale behind each validation parameter, presents illustrative data, and compares the proposed HPLC method with other analytical techniques. The entire process is structured to meet the rigorous standards set by international regulatory bodies, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4]

The Analytical Challenge and Proposed HPLC-UV Method

3-Chloro-5-methoxy-2-methylquinoxaline is a heterocyclic aromatic compound. Its structure suggests good UV absorbance, making HPLC with UV detection a suitable and cost-effective analytical choice. The primary goal is to develop and validate a method that is specific, accurate, precise, and linear over a defined concentration range.

Based on the analysis of similar quinoxaline and heterocyclic compounds, a reversed-phase HPLC method is proposed as the most effective approach.[5][6][7]

Proposed Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, robust system capable of delivering reproducible results.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like the target analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common, effective mobile phase for reversed-phase chromatography. The formic acid helps to protonate silanols and ensure good peak shape.
Elution Mode Isocratic or GradientAn initial isocratic run (e.g., 60:40 Acetonitrile:Water) is a good starting point. A gradient may be required to resolve the analyte from impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength for maximum absorbance.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

The Validation Workflow: A Systematic Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following workflow, based on ICH guidelines, ensures a comprehensive evaluation of the method's performance.

HPLC_Validation_Workflow cluster_Dev Method Development & Optimization cluster_Val Formal Validation (ICH Q2) cluster_Final Finalization Dev Propose Initial HPLC Conditions Opt Optimize (Mobile Phase, Gradient, etc.) Dev->Opt SST_Dev Establish System Suitability Criteria Opt->SST_Dev Spec Specificity / Selectivity SST_Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robust Robustness LOQ->Robust Report Compile Validation Report Robust->Report SOP Write Standard Operating Procedure (SOP) Report->SOP

Sources

Structural Validation of 3-Chloro-5-methoxy-2-methylquinoxaline: A Comparative Guide to FTIR and Orthogonal Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical characterization, I approach structural validation not merely as a checklist of analytical techniques, but as a rigorous, self-validating logical system. For highly functionalized heterocyclic scaffolds like 3-Chloro-5-methoxy-2-methylquinoxaline , relying on a single data point is a vulnerability. Quinoxaline derivatives are pivotal in modern drug discovery due to their diverse antimicrobial and antitumoral activities; thus, confirming their exact substitution pattern—specifically the 3-chloro, 5-methoxy, and 2-methyl groups—is critical for downstream efficacy.

This guide provides an in-depth, objective comparison of Fourier Transform Infrared (FTIR) spectroscopy sampling techniques against orthogonal alternatives (like FT-Raman), detailing the causality behind expected absorption peaks and establishing a foolproof experimental protocol.

Mechanistic Assignment of FTIR Absorption Peaks

To validate 3-Chloro-5-methoxy-2-methylquinoxaline, we must first understand the quantum mechanical causality behind its vibrational modes. The molecule consists of a rigid, electron-deficient pyrazine ring fused to a benzene ring, modified by three distinct functional groups. Each substituent alters the dipole moment during vibration, dictating the intensity and position of the FTIR peaks.

According to1, the characteristic C-O-C ether stretching manifests strongly due to the high polarity of the bond[1]. Similarly, the C=N stretching frequency of the pyrazine ring is a reliable structural marker, consistently appearing in the 1630–1580 cm⁻¹ region[2].

Table 1: Empirical vs. Theoretical Vibrational Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeMechanistic Causality & Structural Significance
C=N (Quinoxaline) 1630 – 1580Stretching (υ)Highly dipole-active. Confirms the intact bicyclic heteroaromatic core.
C-O-C (Methoxy) 1225 – 1190 (Asym)1040 – 1010 (Sym)Asymmetric & Symmetric StretchStrong bands driven by the electron-donating resonance of the oxygen atom into the aromatic ring[1].
C-Cl (Aryl Chloride) 1145 – 1030 &750 – 740Stretching (υ)The inductive electron-withdrawing effect causes coupling with ring breathing modes, often splitting the signal into two distinct bands[3].
C-H (Methyl) 3060 – 2940Aliphatic StretchLower intensity than polar bonds; confirms the presence of the 2-methyl substitution on the pyrazine ring[1].
C-H (Aromatic) 3100 – 3030Aromatic StretchSharp, weak-to-medium bands typical of the rigid heterocyclic framework[2].

Comparison Guide: Solid-State Structural Validation Techniques

Selecting the right spectroscopic technique requires balancing resolution, sample preservation, and sensitivity to specific dipole changes. Below is an objective comparison of primary structural validation methods for quinoxaline derivatives.

Table 2: Performance Comparison of Analytical Alternatives
TechniquePrimary StrengthLimitation for QuinoxalinesCausality of Choice
ATR-FTIR Non-destructive, rapid, requires zero sample preparation.High refractive index of dense aromatics can cause anomalous dispersion (peak shifting).Preferred for routine batch validation. The internal reflection mechanism prevents moisture absorption artifacts common in KBr.
KBr Pellet FTIR Exceptional peak sharpness and high transmission resolution.Grinding pressure can induce polymorphic transformations in the crystal lattice.Preferred for absolute quantification. Diluting the sample in KBr reduces intermolecular hydrogen bonding, yielding sharper C=N peaks.
FT-Raman Highly sensitive to non-polar, polarizable bonds (C=C, C-Cl).Weak signal for highly polar bonds (like the C-O-C methoxy stretch).Used as an orthogonal cross-check. Raman perfectly complements FTIR; the C-Cl stretch that is sometimes obscured in FTIR is highly intense in Raman[4].
¹H/¹³C NMR Provides exact atomic connectivity and proton environments.Requires dissolution, destroying solid-state polymorphic information.Used for initial de novo structural elucidation , but less efficient for rapid, solid-state batch-to-batch consistency checks.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol cannot simply assume instrument accuracy. The following workflow for ATR-FTIR analysis is designed as a self-validating system , ensuring that every spectrum collected is mathematically and environmentally verified.

Phase 1: Instrument Qualification & Environmental Baseline
  • Calibration Verification: Before analyzing the quinoxaline derivative, scan a standard polystyrene calibration film.

    • Causality: You must verify that the instrument's internal HeNe laser is aligned. The polystyrene peak must appear at exactly 1601.2 cm⁻¹ . If the deviation exceeds ±0.5 cm⁻¹, the interferometer requires recalibration.

  • Atmospheric Suppression: Collect a background spectrum of the ambient air (128 scans, 4 cm⁻¹ resolution).

    • Causality: Water vapor and CO₂ exhibit strong rotational-vibrational bands that can obscure the 3100 cm⁻¹ (aromatic C-H) and 1600 cm⁻¹ (C=N) regions. The background must be collected immediately prior to the sample to ensure accurate digital subtraction.

Phase 2: Sample Acquisition (ATR Method)
  • Crystal Cleaning: Wipe the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Sample Application: Place approximately 2–5 mg of synthesized 3-Chloro-5-methoxy-2-methylquinoxaline powder directly onto the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact (typically ~50-80 psi).

    • Causality: Insufficient pressure leads to poor optical contact and weak signals, particularly in the high-wavenumber region (C-H stretches). Over-pressurization can fracture the crystal.

  • Data Collection: Acquire the spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

    • Causality: Co-adding 64 scans increases the signal-to-noise ratio by a factor of 8 ( 64​ ), which is critical for resolving the weaker C-Cl stretching bands near 740 cm⁻¹[3].

Phase 3: Orthogonal Validation
  • Peak Cross-Referencing: Identify the C-O-C asymmetric stretch (~1222 cm⁻¹). If this peak is broad or shifted, suspect residual solvent or moisture.

  • Raman Confirmation: If the C-Cl band (~1038 cm⁻¹) is obscured by ring-breathing overlaps, run the sample through an FT-Raman spectrometer (1064 nm excitation) to confirm the highly polarizable C-Cl bond[4].

Workflow Visualization

The following logical diagram maps the self-validating architecture of this structural analysis.

G Start 3-Chloro-5-methoxy- 2-methylquinoxaline ATR ATR-FTIR Sampling (Surface, Non-Destructive) Start->ATR Routine Batch KBr KBr Pellet Sampling (Bulk, High Resolution) Start->KBr Absolute Quant Calib Instrument Calibration (Polystyrene 1601.2 cm⁻¹) Calib->Start System Verified Acquisition Data Acquisition (64 Scans, 4 cm⁻¹ Res) ATR->Acquisition KBr->Acquisition Validation Spectral Validation (C=N, C-O-C, C-Cl Peaks) Acquisition->Validation Background Subtracted Orthogonal Orthogonal Verification (FT-Raman / NMR) Validation->Orthogonal Ambiguous C-Cl Signal

Workflow for the self-validating structural analysis of quinoxaline derivatives.

References

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal Asian Journal of Applied Sciences (via scialert.net)[Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives Molecules / PubMed Central (NIH)[Link]

  • Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline International Journal of ChemTech Research (via sphinxsai.com)[Link]

  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE ResearchGate[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Environmental Management and Disposal of 3-Chloro-5-methoxy-2-methylquinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that your primary focus is on advancing drug discovery and synthesizing breakthrough therapeutics. However, the responsible stewardship of specialized heterocyclic building blocks is a non-negotiable pillar of laboratory safety and operational integrity.

3-Chloro-5-methoxy-2-methylquinoxaline (CAS: 30748-94-8) is a highly valuable intermediate, but its unique structural features—specifically the aryl chloride and the dual-nitrogen quinoxaline core—dictate strict environmental management protocols. Improper disposal not only violates federal regulations but also risks the generation of persistent organic pollutants (POPs). This guide provides a self-validating, causality-driven operational plan for the safe handling and thermal destruction of this compound.

Mechanistic Rationale for Disposal Protocols

To understand how to dispose of this chemical, we must first understand why standard disposal methods fail. The disposal strategy is dictated by two primary molecular vulnerabilities:

  • The Halogen Threat (C-Cl Bond): The carbon-chlorine bond on the quinoxaline ring is highly stable. If subjected to low-temperature combustion (e.g., standard municipal waste incinerators operating below 800 °C), chlorinated aromatics undergo incomplete oxidation. This leads to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—highly toxic, bioaccumulative environmental pollutants.

  • The Nitrogen Challenge: The quinoxaline core contains two nitrogen atoms. Thermal destruction of nitrogen-rich waste inevitably generates nitrogen oxides (NOx), requiring specialized flue gas treatment to prevent atmospheric smog and acid rain formation.

Because of these chemical realities, the EPA strictly regulates the land disposal of Halogenated Organic Compounds (HOCs) under the[1]. The only scientifically sound and legally compliant method for destruction is high-temperature rotary kiln incineration equipped with caustic scrubbing [2].

Quantitative Waste Parameters

Before executing the disposal workflow, facility managers must integrate the following quantitative parameters into their waste mass-balance calculations.

ParameterValue / SpecificationOperational Rationale
Molecular Formula C₁₀H₉ClN₂ODetermines the stoichiometric oxygen demand during incineration.
Molecular Weight 208.64 g/mol Used for mass-balance calculations in hazardous waste logs.
Halogen Content ~17% (w/w) ChlorineDictates the required neutralization capacity of the TSDF's caustic scrubber.
Incineration Temp. > 1100 °C (2012 °F)Required to exceed the activation energy for C-Cl bond cleavage and prevent PCDD/PCDF formation[2].
Residence Time > 2.0 secondsEnsures complete oxidation of the aromatic quinoxaline ring.
Scrubber Reagent Sodium Hydroxide (NaOH)Neutralizes the corrosive HCl byproduct: HCl+NaOH→NaCl+H2​O .
Self-Validating Operational Disposal Plan

Every step in this protocol is designed as a self-validating system. By embedding verification checks directly into the workflow, we eliminate assumptions and ensure continuous compliance.

Phase 1: Laboratory Segregation & Containment
  • Step 1: Source Segregation

    • Action: Deposit all 3-Chloro-5-methoxy-2-methylquinoxaline residues, contaminated solvents, and solid consumables into a designated "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated solvents exponentially increases the volume of waste requiring expensive high-temperature incineration, driving up operational costs.

    • Self-Validation Check: Implement a specific color-coded funnel system (e.g., Red for Halogenated) at the fume hood. If the waste log volume exceeds the theoretical yield loss, audit the bench for cross-contamination.

  • Step 2: Primary Containment

    • Action: Store waste in High-Density Polyethylene (HDPE) or PTFE-lined drums. Do not use unlined metal drums.

    • Causality: Trace moisture can react with degrading chlorinated compounds to form hydrochloric acid (HCl). Unlined metal drums will corrode, leading to toxic breaches.

    • Self-Validation Check: Periodically swab the exterior of the primary container near the seal with a moistened pH indicator strip. A pH reading < 6 indicates vapor-phase HCl leakage, necessitating immediate secondary containment and seal replacement.

Phase 2: Logistics & Manifesting
  • Step 3: Regulatory Manifesting

    • Action: Prepare a Uniform Hazardous Waste Manifest. While this specific compound does not have a unique RCRA U- or P-code, it falls under state-specific persistence criteria for Halogenated Organic Compounds (e.g., Washington State WP01/WP02 codes)[3].

    • Causality: Accurate manifesting ensures the waste is legally tracked from "cradle to grave," transferring liability only when received by an EPA-certified Treatment, Storage, and Disposal Facility (TSDF).

Phase 3: Thermal Destruction (TSDF Operations)
  • Step 4: Rotary Kiln Incineration

    • Action: The TSDF injects the waste into a rotary kiln operating at >1100 °C with a residence time of >2 seconds[2].

    • Causality: The continuous rotation ensures uniform heat distribution, completely breaking down the quinoxaline ring and cleaving the carbon-chlorine bonds before dioxins can form.

    • Self-Validation Check: The TSDF must utilize Continuous Emissions Monitoring Systems (CEMS) targeting Carbon Monoxide (CO). A CO reading > 100 ppm indicates incomplete combustion, which must trigger an Automatic Waste Feed Cutoff (AWFCO) to prevent toxic release.

  • Step 5: Caustic Scrubbing

    • Action: The resulting flue gas, rich in HCl and NOx, is passed through a wet scrubber utilizing a sodium hydroxide (NaOH) solution.

    • Causality: This converts the highly corrosive HCl gas into benign sodium chloride (NaCl) and water, protecting the atmosphere from acid rain precursors.

    • Self-Validation Check: The scrubber effluent pH is continuously monitored. If the pH drops below 7.0, the system automatically doses additional NaOH to maintain an alkaline neutralization environment.

Process Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical transition from hazardous chemical to benign environmental release.

G N1 Waste Generation 3-Chloro-5-methoxy-2-methylquinoxaline N2 Segregation Isolate as Halogenated Organic Waste N1->N2 Prevent Mixing N3 Containment & Labeling HDPE/PTFE Containers N2->N3 Package N4 Licensed Transport EPA-Certified TSDF N3->N4 Manifest N5 Rotary Kiln Incineration >1100°C, >2s Residence Time N4->N5 Thermal Destruction N6 Flue Gas Treatment Caustic Scrubbing (NaOH) N5->N6 HCl / NOx Gas N7 Environmental Release Benign NaCl + H2O + Clean Gas N6->N7 Neutralization

Figure 1: End-to-end disposal workflow for halogenated quinoxaline derivatives.

References
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications (NSCEP) URL: [Link]

  • Title: State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.